Tandospirone Acid Metabolite-d6
Description
Tandospirone citrate is a selective serotonin 5-HT1A receptor partial agonist, initially developed as a non-benzodiazepine anxiolytic and antidepressant . Its mechanism involves binding to presynaptic 5-HT1A autoreceptors in the raphe nucleus and postsynaptic receptors in cortical regions, inducing neuronal hyperpolarization via potassium channel activation . Repeated administration reduces 5-HT2A receptor density, contributing to its therapeutic effects . Clinically, it is used for generalized anxiety disorder, depression, and off-label applications in neurodegenerative conditions like Machado-Joseph disease (MJD) and spinocerebellar ataxia type 6 (SCA6) . Unlike benzodiazepines, tandospirone exhibits minimal sedation, cognitive impairment, or abuse liability .
Properties
Molecular Formula |
C13H11D6NO4 |
|---|---|
Molecular Weight |
257.32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Buspirone
- Pharmacology : Both tandospirone and buspirone are 5-HT1A partial agonists with dopamine D2 receptor antagonism, though tandospirone’s D2 affinity is weaker (Ki: 1.7 µM) .
- Efficacy : Tandospirone demonstrates superior anxiolytic effects at higher doses (60 mg/day) compared to buspirone, particularly in reducing repetitive behaviors in rodent models .
- Clinical Use : Buspirone is more commonly prescribed for generalized anxiety, while tandospirone shows unique efficacy in cerebellar ataxia subtypes (e.g., SCA6) .
Alprazolam
- Mechanism : Alprazolam, a benzodiazepine, enhances GABAA receptor activity, whereas tandospirone targets 5-HT1A receptors .
- Abuse Liability : In human studies, alprazolam produced dose-dependent drug liking (71% identified as benzodiazepine-like), while tandospirone elicited drug disliking (29% misclassification) .
- Side Effects : Alprazolam caused significant psychomotor impairment, unlike tandospirone, which preserved cognitive function .
Escitalopram
- Target : Escitalopram is an SSRI increasing synaptic serotonin, contrasting with tandospirone’s direct receptor modulation .
- Clinical Outcomes: In multiple system atrophy-cerebellar type (MSA-C), tandospirone improved depression/anxiety and ataxia symptoms, whereas escitalopram better addressed autonomic dysfunction .
Lurasidone
F15599 and F13714
- Potency : These full 5-HT1A agonists exhibit stronger anti-dyskinesia effects in Parkinson’s models compared to tandospirone’s partial agonism .
- Selectivity : F15599 preferentially activates cortical 5-HT1A receptors, whereas tandospirone has broader subcortical activity .
Data Tables
Table 1: Pharmacological Profiles
| Compound | Primary Target | Secondary Targets | Abuse Liability | Key Indications |
|---|---|---|---|---|
| Tandospirone | 5-HT1A | D2 (weak) | Low | Anxiety, MSA-C, SCA6 |
| Buspirone | 5-HT1A | D2 | Low | Generalized Anxiety Disorder |
| Alprazolam | GABAA | – | High | Panic Disorder |
| Escitalopram | SERT | – | None | Depression, Autonomic Symptoms |
| Lurasidone | 5-HT1A | 5-HT7, D2 | Low | Schizophrenia |
Table 2: Clinical Efficacy in Neurodegenerative Disorders
Research Findings and Contradictions
- Dose-Dependent Effects : Higher tandospirone doses (60 mg/day) showed better anxiolytic efficacy without adverse effects, contrasting with earlier low-dose studies .
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